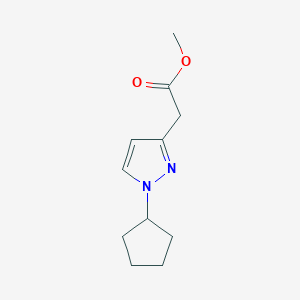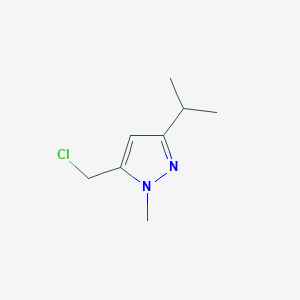![molecular formula C28H27N3S B15112585 5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112585.png)
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, a naphthalen-1-ylmethyl sulfanyl group, and a phenyl group
Méthodes De Préparation
The synthesis of 5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the use of copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has been reported to achieve high regioselectivity and yield . Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce additional functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene moiety and has been synthesized using similar catalytic processes.
2,2,5-Trimethyl-3-(1-phenylethoxy)-4-phenyl-3-azahexane:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
Formule moléculaire |
C28H27N3S |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
5-tert-butyl-2-methyl-7-(naphthalen-1-ylmethylsulfanyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H27N3S/c1-19-26(21-12-6-5-7-13-21)27-29-24(28(2,3)4)17-25(31(27)30-19)32-18-22-15-10-14-20-11-8-9-16-23(20)22/h5-17H,18H2,1-4H3 |
Clé InChI |
QTJCCHGRDRCWOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B15112506.png)
![5-[(biphenyl-4-yloxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112510.png)
![5-Methyl-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112517.png)

![1-[5-(Pyridin-4-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15112526.png)

![3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15112536.png)
![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112550.png)
![3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B15112561.png)
![4-[(Pyridin-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B15112562.png)
![N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15112572.png)
![2-(Thiomorpholine-4-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B15112576.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15112582.png)
